DSPC;L-beta,gamma-Distearoyl-alpha-lecithin
Description
Chemical Identity and Nomenclature
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) belongs to the phosphatidylcholine class of phospholipids, characterized by a glycerol backbone esterified to two stearoyl (C18:0) fatty acid chains and a phosphocholine headgroup. Its systematic IUPAC name is 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine, reflecting the stereospecific (sn-3) positioning of the phosphocholine moiety. The molecular formula is $$ \text{C}{44}\text{H}{88}\text{NO}_8\text{P} $$, with a molar mass of 790.15 g/mol.
DSPC is synonymous with distearoyl phosphatidylcholine, L-β,γ-distearoyl-α-lecithin, and PC(18:0/18:0), emphasizing its structural homogeneity. Unlike unsaturated phosphatidylcholines, DSPC’s fully saturated stearic acid chains ($$ \text{CH}3(\text{CH}2)_{16}\text{COO} $$) confer high melting points and reduced membrane fluidity. This molecular rigidity is leveraged in drug delivery systems, such as lipid nanoparticles (LNPs) encapsulating mRNA in COVID-19 vaccines, where DSPC stabilizes the lipid bilayer.
Biological Significance in Membrane Architecture
DSPC’s saturated hydrocarbon chains enable dense packing in lipid bilayers, forming gel-phase membranes with high mechanical stability. At ambient pressure, DSPC bilayers undergo a main phase transition at 55.6°C, shifting from a rigid gel ($$ L\beta $$) to a liquid-crystalline ($$ L\alpha $$) state. This transition temperature is markedly higher than unsaturated analogs like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, -40.3°C), underscoring the thermodynamic cost of disrupting van der Waals interactions between saturated chains.
In biological membranes, DSPC is a minority component but contributes to lipid raft formation and protein anchoring. Its high bending rigidity ($$ 3.74 \times 10^{-20} \, \text{J} $$) and area compressibility modulus ($$ 0.57 \, \text{N/m} $$) make it resistant to mechanical deformation, a property exploited in synthetic liposomes for sustained drug release. Comparative studies with dipalmitoylphosphatidylcholine (DPPC) reveal that DSPC’s longer acyl chains increase membrane thickness (4.30 nm vs. 4.06 nm), enhancing barrier function against small-molecule diffusion.
Historical Context of Phospholipid Research
The isolation of phosphatidylcholines in the 19th century laid the groundwork for understanding lipid bilayers as dynamic barriers. DSPC emerged as a model lipid in the 1960s, enabling precise studies of phase transitions and membrane permeability. Early work by Bangham and Horne demonstrated that phosphatidylcholines self-assemble into closed vesicles, pioneering the field of liposome technology.
In the 21st century, DSPC gained prominence in nanotechnology. Its integration into lipid nanoparticles (LNPs) for mRNA vaccines, such as Moderna’s COVID-19 vaccine, marked a paradigm shift in therapeutic delivery. By stabilizing LNPs at physiological temperatures, DSPC prevents premature mRNA degradation, exemplifying how foundational lipid research translates into cutting-edge applications.
Properties
Molecular Formula |
C44H89NO8P+ |
|---|---|
Molecular Weight |
791.2 g/mol |
IUPAC Name |
2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1 |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Chiral Catalysis-Based Synthesis
The CN103408588B patent outlines a stereoselective route starting from 3-halogenated propylene. Key steps include:
-
Oxidation with chiral catalysts : (S)-1,2-diol-3-halogenated propane is synthesized using Sharpless asymmetric dihydroxylation, achieving enantiomeric excess >98%.
-
Stearoylation : Reacting (S)-diol with stearic anhydride at 60°C for 24 hours yields (R)-1,2-distearoyl-3-halogenated propane with 85% efficiency.
-
Phosphorylation : Refluxing with 3,4-dimethoxy benzyl silver phosphate introduces the phosphate group, followed by DDQ-mediated deprotection to yield (R)-1,2-glycerol distearate-glycerol-3-phosphatidic acid.
-
Choline conjugation : Triton B-catalyzed reaction with choline tosilate in anhydrous pyridine completes the phosphatidylcholine structure (Table 1).
Table 1: Reaction Conditions for Chiral Synthesis
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxidation | OsO4/(DHQD)2PHAL | 0–25 | 12 | 92 |
| Stearoylation | DMAP | 60 | 24 | 85 |
| Deprotection | DDQ | 25 | 0.5 | 68 |
| Choline conjugation | Triton B | 50 | 36 | 74 |
Phosphorylethanolamine Intermediate Route
The CN101805369B patent describes DSPE synthesis as a precursor to DSPC:
-
Phosphoryl dichloride formation : 1,2-distearoylglyceride reacts with POCl3 in tetrahydrofuran at 0°C to form phosphoryl dichloride monoester.
-
Amination : 2-hydroxyethyl carbamate benzyl ester introduces the ethanolamine group, followed by catalytic hydrogenation (10% Pd/C) to remove protecting groups.
-
Phosphatidylcholine assembly : DSPE reacts with choline derivatives under PEGylation conditions, achieving 89% purity after column chromatography.
Critical parameters include:
-
Solvent ratio (CH2Cl2:MeOH = 10:1) for optimal DSPE isolation.
-
Hydrogenation pressure (50 psi H2) to prevent over-reduction.
PEGylated DSPC Derivatives for Targeted Delivery
FA-PEG-DSPE Conjugation
The PMC6722551 study details folate-targeted liposomes using FA-PEG-DSPE:
-
Pre-synthesis strategy : FA is conjugated to DSPE-PEG2000 prior to liposome formulation, avoiding inner-core contamination.
-
Coupling chemistry : Carbodiimide-mediated activation links FA’s γ-carboxyl to PEG-DSPE’s terminal amine (Figure 1A).
-
Performance metrics :
Figure 1: FA-PEG-DSPE Synthesis
Acid-Cleavable DSPE Modifications
Gao et al. engineered pH-sensitive DSPC analogs using hydrazone bonds:
-
FA-Hz-PEG-DSPE synthesis : Hydrazone linkage between FA and PEG-DSPE enables tumor microenvironment-triggered release.
-
Dual functionalization : Co-modification with cell-penetrating peptide dNP2 enhanced blood-brain barrier traversal by 3.2-fold.
Industrial-Scale Production Challenges
Solvent System Optimization
Purification Techniques
-
Column chromatography : Silica gel (230–400 mesh) with CHCl3/MeOH/NH4OH (80:20:2) achieves >99% DSPC purity.
-
Membrane filtration : 100 kDa tangential flow filtration removes unreacted stearic acid.
Analytical Characterization
Structural Validation
Purity Assessment
-
HPLC : C18 column (5 μm, 4.6×250 mm), isocratic elution (ACN:H2O 85:15), retention time 12.3 min.
-
DSC : Phase transition temperature (Tm) of 55°C indicates bilayer stability.
Emerging Methodologies
Enzymatic Synthesis
Chemical Reactions Analysis
Hydrolysis Reactions
DSPC undergoes hydrolysis under acidic, basic, or enzymatic conditions, breaking ester bonds in its glycerol backbone or acyl chains.
Acid/Base-Catalyzed Hydrolysis
-
Ester bond cleavage : The stearoyl chains at the sn-1 and sn-2 positions hydrolyze in acidic or alkaline environments, yielding free stearic acid and glycerophosphocholine derivatives .
-
Rate dependence : Hydrolysis rates increase with temperature and pH extremes. For example, at 80°C and pH 12, DSPC degrades within hours, whereas stability is maintained at neutral pH and 4°C .
Enzyme-Catalyzed Hydrolysis
-
Phospholipase A2 (PLA2) : Preferentially hydrolyzes the sn-2 acyl chain, but activity is reduced compared to unsaturated phosphatidylcholines due to steric hindrance from saturated stearoyl chains .
-
Phospholipase C/D : Cleaves the phosphodiester bond, producing diacylglycerol or phosphatidic acid .
Oxidation Reactions
While DSPC’s saturated acyl chains resist auto-oxidation, reactive oxygen species (ROS) generated by photosensitizers or ionizing radiation induce peroxidation.
Radiation-Induced Peroxidation
-
γ-Photon irradiation : DSPC liposomes loaded with photosensitizers like Rose Bengal (RB) undergo lipid peroxidation when irradiated (0–10 Gy), leading to conjugated diene formation (absorbance at 234 nm) .
-
Drug release : Passive release of encapsulated agents (e.g., carboxyfluorescein) from DSPC liposomes correlates with ROS-mediated membrane damage .
Table 1: Lipid Peroxidation and Drug Release in DSPC Liposomes Under γ-Irradiation
| Radiation Dose (Gy) | Conjugated Diene Formation (ΔA234/nm) | CF Release (%) |
|---|---|---|
| 0 | 0 | 5 |
| 5 | 0.12 | 15 |
| 10 | 0.25 | 30 |
| Data adapted from γ-photon irradiation studies . |
Interaction with Photosensitizers
DSPC’s chemical stability is modulated by embedded photosensitizers, which alter reaction pathways under irradiation:
-
Rose Bengal (RB) : Generates singlet oxygen (¹O₂) and hydroxyl radicals (·OH) under UV/γ-photon exposure, accelerating DSPC peroxidation .
-
Passive release kinetics : RB-loaded DSPC liposomes exhibit dose-dependent drug release, with 30% release at 10 Gy after 24 hours .
Comparative Reactivity with Other Phosphatidylcholines
DSPC’s high phase transition temperature (~55°C) reduces membrane fluidity and permeability, impacting its reactivity:
Table 2: Stability and Reactivity of DSPC vs. Other Phosphatidylcholines
Biosynthetic and Metabolic Pathways
DSPC is synthesized via the PlsB/PlsC and PlsX/PlsY/PlsC acyltransferase systems, which transfer stearoyl-ACP to glycerol-3-phosphate . In vivo, DSPC is metabolized by phospholipases into signaling molecules (e.g., lysophosphatidylcholine) .
Scientific Research Applications
Chemical Properties of DSPC
- Chemical Formula : C₄₄H₈₈NO₈P
- Molecular Weight : 790.1 g/mol
- Structure : DSPC consists of two stearic acid chains esterified to a glycerol backbone, featuring a phosphocholine headgroup. This structure contributes to its stability and ability to form lipid bilayers.
Drug Delivery Systems
DSPC is extensively used in the formulation of liposomes, which are spherical vesicles that encapsulate drugs for targeted delivery. The key benefits of using DSPC in drug delivery include:
- Enhanced Stability : DSPC increases the rigidity and stability of liposomes, allowing for prolonged circulation in the bloodstream and improved drug retention.
- Reduced Cytotoxicity : Compared to other phospholipids, DSPC exhibits lower cytotoxicity, enhancing cell viability during drug administration .
- High Encapsulation Efficiency : Studies show that DSPC-based liposomes can achieve over 90% encapsulation efficiency for various therapeutic agents, including chemotherapeutics like doxorubicin and irinotecan.
mRNA Vaccine Formulations
In recent years, DSPC has gained prominence in the development of lipid nanoparticles (LNPs) for mRNA vaccines. Notably, both the Moderna and Pfizer-BioNTech COVID-19 vaccines utilize DSPC as a crucial component of their lipid formulations. The advantages include:
- Facilitated mRNA Delivery : DSPC helps encapsulate mRNA effectively, ensuring its stability and protecting it from degradation during transport to target cells.
- Improved Vaccine Efficacy : The incorporation of DSPC enhances the immune response by facilitating the uptake of mRNA by cells .
Case Study 1: Liposomal Formulations for Cancer Therapy
A study investigated the use of DSPC in formulating liposomes for targeted drug delivery in cancer therapy. The findings indicated that:
- Pharmacokinetics Improvement : DSPC-containing liposomes significantly improved the pharmacokinetics of doxorubicin compared to free drug formulations.
- Sustained Release Profile : The release profile demonstrated sustained release over time, suggesting potential for enhanced therapeutic outcomes.
Case Study 2: Surfactant Kinetics in Newborns
Research on surfactant disaturated-phosphatidylcholine (DSPC) kinetics in newborns with congenital diaphragmatic hernia (CDH) revealed:
- Shortened Half-Life : The half-life of DSPC was significantly shorter in CDH infants compared to controls (24 hours vs. 53 hours), indicating abnormal surfactant metabolism in affected infants .
- Turnover Rate : The turnover rate was also higher in CDH infants, highlighting potential implications for respiratory support strategies .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Liposome Formation | Forms stable lipid bilayers for drug encapsulation |
| Drug Delivery Efficiency | Enhances bioavailability and therapeutic efficacy of chemotherapeutics |
| Membrane Interaction | Modulates interactions with cell membranes, facilitating cellular uptake |
| Stabilization of Liposomes | Improves stability of charged liposomes through incorporation into formulations |
Recent Research Findings
Recent studies have elucidated several key findings regarding the biological activity of DSPC:
- Thermal Properties : Differential scanning calorimetry studies show distinct phase transitions critical for maintaining membrane integrity under physiological conditions.
- Interaction with Fatty Acids : Research indicates that saturated fatty acids preferentially integrate into solid-like domains within DSPC bilayers, affecting membrane fluidity and permeability .
- Clinical Applications : Beyond drug delivery, DSPC is also utilized in clinical formulations such as ultrasound contrast agents like Lumason, which combines DSPC with other components for improved imaging capabilities.
Mechanism of Action
L-beta,gamma-Distearoyl-alpha-lecithin exerts its effects primarily through its ability to form stable lipid bilayers. These bilayers can encapsulate various molecules, facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of encapsulated drugs or other agents. The molecular targets include cell membrane phospholipids and proteins involved in membrane fusion and transport .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
DSPC vs. DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
- Structural Differences : DOPC has two unsaturated oleic acid (18:1) chains, introducing kinks that lower its Tm to −17°C .
- Membrane Properties :
- Applications: DOPC-based nanoemulsions exhibit faster lipolysis in vitro/in vivo compared to DSPC, impacting drug release kinetics . DSPC’s stability makes it preferable for long-circulating liposomes, while DOPC is used in temperature-sensitive systems .
Table 1: Key Properties of DSPC vs. DOPC
| Property | DSPC | DOPC |
|---|---|---|
| Fatty Acid Chains | Saturated (18:0) | Unsaturated (18:1) |
| Tm (°C) | 55 | −17 |
| Membrane Fluidity | Rigid (gel phase at <55°C) | Fluid (liquid crystalline) |
| Lipolysis Rate | Slower | Faster |
| Drug Retention | High | Low |
| Common Applications | Stable liposomes, mRNA-LNPs | Temperature-sensitive systems |
DSPC vs. DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)
- Structural Differences : DMPC has shorter, saturated myristic acid (14:0) chains with a Tm of 24°C .
- Functional Contrasts :
- Permeability : DMPC membranes are 3.5× more permeable to drugs like verapamil than DSPC, attributed to lower chain length and Tm .
- Drug Release : DMPC/cholesterol liposomes release mitoxantrone 68× faster than DSPC/cholesterol systems in vivo .
- Thermal Stability : DSPC’s high Tm ensures stability under physiological stress, whereas DMPC is prone to premature drug leakage .
Table 2: Drug Release and Permeability Comparison
| Lipid Composition | Drug Release Rate (µg/µg lipid/hr) | Permeability (Relative to DSPC) |
|---|---|---|
| DSPC/Chol | <0.025 | 1.0× |
| DMPC/Chol | 1.7 | 3.5× |
DSPC vs. DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
- Structural Differences: DPPC has saturated palmitic acid (16:0) chains with a Tm of 41°C (common knowledge; inferred from ).
- Functional Insights :
- Phase Transition : DPPC’s intermediate Tm balances fluidity and stability, making it a common lung surfactant component.
- Miscibility : DPPC shows higher correlation (0.80) with DSPC in interface cluster distributions than shorter-chain lipids like DUPC (0.56) .
- Therapeutic Use : DPPC is less rigid than DSPC, enabling faster drug release while maintaining structural integrity .
DSPC vs. DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol)
- Miscibility Challenges: DSPC and DSPE-PEG2000 exhibit conflicting miscibility in monolayers, with studies reporting both phase separation and compressibility .
- Pharmacokinetics : Liposomes containing DSPC/DSPE-PEG show similar in vivo profiles regardless of cholesterol, suggesting complex interactions .
- Implications : Phase separation in DSPC systems may necessitate alternatives like sterol-modified PEG lipids for stable formulations .
Lipid Nanoparticles (LNPs) for mRNA/CRISPR Delivery
- DSPC’s geometry (phosphatidylcholine head + saturated tails) stabilizes mRNA-LNP structures, whereas DSPE or SHPE substitutions may reduce immunogenicity .
Challenges and Considerations
- Batch Variability : Contaminants like beta-lecithin (1,3-distearoyl-glycerol-2-phosphocholine) in commercial DSPC require rigorous purification to ensure reproducibility .
- Biological Relevance : DSPC is a critical component of lung surfactant; its depletion in asthma models is mitigated by drugs like ambroxol .
Biological Activity
L-beta,gamma-Distearoyl-alpha-lecithin (DSPC) is a phospholipid that plays a crucial role in various biological applications, particularly in drug delivery systems, surfactant formulations, and as a component of liposomes. This article delves into the biological activity of DSPC, highlighting its properties, mechanisms of action, and relevant research findings.
1. Overview of DSPC
DSPC is a synthetic phospholipid with two stearic acid chains and a choline headgroup. It is characterized by its high phase transition temperature, which makes it suitable for forming stable lipid bilayers at physiological temperatures. Its structure contributes to its unique properties in drug delivery and surfactant applications.
2.1 Surfactant Properties
One of the primary biological activities of DSPC is its role as a pulmonary surfactant. Research shows that DSPC significantly influences surface tension reduction in the alveoli, which is critical for normal respiratory function. A study indicated that the half-life of DSPC was significantly shorter in infants with congenital diaphragmatic hernia (CDH), suggesting altered metabolism and turnover rates compared to healthy controls . The mean half-life for CDH infants was approximately 24 ± 4 hours versus 53 ± 11 hours for controls, indicating a potential therapeutic target for improving lung function in affected infants.
2.2 Drug Delivery Systems
DSPC is widely used in liposomal formulations due to its ability to enhance drug encapsulation and bioavailability. Liposomes composed of DSPC have shown improved pharmacokinetic profiles compared to conventional formulations. For instance, studies have demonstrated that DSPC-based liposomes can effectively encapsulate amphotericin B, leading to enhanced therapeutic efficacy against fungal infections while minimizing toxicity .
Table 1: Comparison of Drug Encapsulation Efficacy
| Lipid Composition | Drug Encapsulated | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|---|
| DSPC | Amphotericin B | 85 | 15 |
| DSPC:DSPE-PEG (9:1) | Doxorubicin | 90 | 10 |
| DPPC | Paclitaxel | 80 | 20 |
2.3 Antimicrobial Activity
DSPC has shown promising antimicrobial properties when incorporated into formulations targeting bacteria such as Escherichia coli. A critical synergistic concentration was identified where DSPC exhibited enhanced antimicrobial effects when combined with other phospholipids . The critical micelle concentration (CMC) of DSPC was found to be significantly lower than that of other phospholipids, indicating its potent activity at lower concentrations.
3.1 Clinical Applications
In clinical settings, DSPC has been utilized in formulations aimed at improving drug delivery efficiency in cancer therapies. For example, liposomal formulations containing DSPC have been linked to increased accumulation of chemotherapeutics in tumor tissues due to their ability to evade immune clearance .
3.2 Pharmacokinetics
A study examining the pharmacokinetic properties of liposomal formulations revealed that those containing DSPC had longer circulation times and improved tissue distribution compared to non-liposomal forms . This characteristic is particularly beneficial for targeting tumors or inflamed tissues.
4. Conclusion
The biological activity of L-beta,gamma-Distearoyl-alpha-lecithin (DSPC) underscores its significance in various therapeutic applications, particularly in respiratory treatment and drug delivery systems. Its surfactant properties enhance lung function, while its role in liposomal formulations improves drug encapsulation and bioavailability. Ongoing research continues to explore its potential in antimicrobial applications and targeted therapies.
Q & A
Q. What experimental methods are recommended for determining the phase transition temperature (Tm) of DSPC in lipid bilayer systems?
Differential scanning calorimetry (DSC) is the gold standard for measuring Tm, which reflects the transition from gel to liquid-crystalline phases. Complementary techniques like X-ray diffraction (XRD) can validate structural rearrangements during phase transitions. For example, DSPC exhibits a Tm of ~55°C under hydrated conditions, but this decreases with cholesterol incorporation (e.g., 30 mol% cholesterol lowers Tm to ~45°C) . Atomic force microscopy (AFM) and fluorescence anisotropy further corroborate phase behavior in mixed lipid systems.
Q. How can researchers assess the colloidal stability and lamellar structure of DSPC-based liposomes?
Dynamic light scattering (DLS) monitors particle size distribution and polydispersity index (PDI), while zeta potential measurements evaluate surface charge stability. Cryo-electron microscopy (Cryo-EM) or small-angle X-ray scattering (SAXS) confirms lamellarity and bilayer thickness. For instance, DSPC liposomes with a cholesterol-to-phospholipid (Chol/PL) ratio of 1.5 maintained a PDI <0.2 and size stability (~200 nm) over 30 days at 4°C .
Q. What safety assessment protocols are used for DSPC in pulmonary drug delivery systems?
Toxicity studies include in vitro cytotoxicity assays (e.g., MTT on lung epithelial cells) and in vivo inhalation models evaluating alveolar inflammation. DSPC is classified as Generally Recognized As Safe (GRAS) due to its endogenous presence in lung surfactant and absence of genotoxic or reproductive toxicity in preclinical models .
Advanced Research Questions
Q. How can experimental design optimize DSPC-containing multivesicular liposomes (MVLs) for sustained drug release?
Key parameters include:
- Chol/PL ratio : A ratio of 1.5 in DSPC MVLs reduced doxorubicin (DOX) release to 2.68% between 72–120 hours, compared to 9.87% for egg phosphatidylcholine (EPC) .
- Encapsulation efficiency : Use dialysis or centrifugation coupled with UV-Vis spectroscopy to quantify drug retention.
- Temperature sensitivity : Incorporate thermoresponsive polymers (e.g., PLGA) to trigger release at specific sites.
Table 1 : Drug Release Rates (DR%) in MVLs with Different Phospholipids (72–120 hrs)
| Phospholipid | Chol/PL Ratio | DR% |
|---|---|---|
| DSPC | 1.5 | 2.68 |
| DPPC | 1.5 | 2.76 |
| EPC | 1.5 | 9.87 |
| Source: Adapted from |
Q. How should researchers resolve contradictory data on DSPC’s drug release kinetics in hybrid lipid matrices?
Contradictions often arise from variations in lipid composition, hydration, or analytical methods. To address this:
Q. What computational strategies validate DSPC’s phase behavior in complex lipid mixtures?
Molecular dynamics (MD) simulations replicate experimental observations of phase separation. For example, DLPC-DSPC bilayers form distinct gel and liquid-ordered domains, with phase boundaries shifting at temperatures below Tm . Coarse-grained models (e.g., MARTINI force field) reduce computational cost while preserving accuracy.
Methodological Considerations for Data Interpretation
- Controlled hydration : DSPC’s Tm varies with hydration level; use fully hydrated samples for consistency.
- Batch variability : Source synthetic DSPC (>98% purity) to minimize acyl chain heterogeneity .
- Synchrotron-based SAXS : Resolves nanometer-scale structural changes in bilayers during phase transitions .
Key Challenges in DSPC Research
- Balancing rigidity and biocompatibility : High Tm ensures stability but may reduce cellular uptake. Solutions include blending DSPC with unsaturated lipids (e.g., DOPC) to tune membrane fluidity .
- Scalability vs. reproducibility : Small-scale lipid film hydration may not translate to industrial methods like microfluidics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
